6-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole
Description
Core Benzothiazole Framework Analysis
The benzothiazole nucleus forms the planar aromatic foundation of the molecule, comprising a benzene ring fused to a thiazole heterocycle at positions 4 and 5. Infrared spectroscopy of analogous benzothiazoles reveals characteristic absorptions at 3344 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=N vibration), and 690 cm⁻¹ (C-S bond) . X-ray diffraction studies confirm the coplanar arrangement of the benzene and thiazole rings, with bond lengths of 1.407 Å for C2-N1 and 1.727 Å for C7-S1 in related structures .
Methoxy substitution at position 6 introduces electronic perturbations detectable through NMR spectroscopy. The deshielded proton adjacent to the methoxy group typically resonates at δ 7.45–7.65 ppm in DMSO-d₆, while the methoxy singlet appears at δ 3.85–3.95 ppm . Comparative molecular orbital calculations demonstrate that methoxy substitution increases electron density at C5 and C7 by 12–15%, potentially enhancing π-stacking interactions with biological targets .
Piperazine-Azetidine Substituent Configuration
The piperazine-azetidine carboxamide linker connects the benzothiazole core to the trifluoromethylpyridine moiety. Key structural parameters include:
| Parameter | Value | Measurement Technique |
|---|---|---|
| N-N distance | 2.89 Å | X-ray crystallography |
| Azetidine puckering | 15° | DFT calculations |
| C=O bond length | 1.225 Å | IR spectroscopy |
The azetidine ring adopts a slightly puckered conformation (15° from planarity) to relieve steric strain between the carbonyl oxygen and adjacent protons . Piperazine maintains a chair conformation with the pyridyl substituent occupying an equatorial position to minimize 1,3-diaxial interactions . Molecular dynamics simulations reveal restricted rotation about the carboxamide bond (rotation barrier = 8.3 kcal/mol) due to conjugation with the azetidine nitrogen lone pair .
Trifluoromethylpyridine Functional Group Orientation
The 5-(trifluoromethyl)pyridin-2-yl group exhibits distinct electronic and spatial characteristics:
- Dihedral Angles : The pyridine ring forms a 5.2° dihedral angle with the piperazine plane, as observed in analogous N-arylpiperazine structures .
- CF₃ Orientation : Rotational disorder occurs between two conformers (55:45 ratio) where the trifluoromethyl group alternates between syn- and anti-periplanar positions relative to the pyridine nitrogen .
- Electrostatic Potential : DFT mapping shows a strong electron-deficient region (+28 kcal/mol) at the pyridine meta-position, complementing electron-rich regions in the benzothiazole system .
Crystallographic data from related compounds demonstrates π-stacking interactions (3.628 Å interplanar spacing) between the pyridine ring and aromatic systems, suggesting potential for intermolecular recognition .
Stereochemical Considerations and Conformational Analysis
The molecule contains three stereochemical elements:
- Azetidine Puckering : Quantum mechanical calculations identify two low-energy states - envelope (C3-endo) and half-chair (C2-C3 twist), separated by 1.8 kcal/mol .
- Piperazine Chair-Boat Interconversion : Activation energy of 10.2 kcal/mol allows rapid interconversion at physiological temperatures .
- Atropisomerism : Restricted rotation about the C(aryl)-N(piperazine) bond (ΔG‡ = 14.6 kcal/mol) creates axial chirality, though no resolved enantiomers have been reported .
Conformational analysis using metadynamics simulations reveals three dominant states:
- Extended Conformer (45% population): Benzothiazole and pyridine rings anti-parallel
- Folded Conformer (32%): π-Stacking between benzothiazole and pyridine (3.8 Å spacing)
- Helical Conformer (23%): Azetidine puckering induces right-handed helix formation
Solvent effects markedly influence conformational populations, with aqueous environments favoring the extended conformation by 18% compared to apolar media .
Properties
IUPAC Name |
[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O2S/c1-32-16-3-4-17-18(10-16)33-21(27-17)30-12-14(13-30)20(31)29-8-6-28(7-9-29)19-5-2-15(11-26-19)22(23,24)25/h2-5,10-11,14H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXJAKMVCXKVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the benzothiazole core, followed by the introduction of the azetidine and piperazine moieties. The trifluoromethyl group is often introduced using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the carbonyl group can produce piperazine alcohol derivatives.
Scientific Research Applications
6-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogs
Key Observations :
- Heterocyclic Cores: The benzothiazole core (target) is distinct from pyridazinones (), benzoimidazoles (), and pyrazoles (). Benzothiazoles are often associated with kinase inhibition or antimicrobial activity, whereas pyridazinones and benzoimidazoles may target CNS or metabolic pathways .
- Substituents : The CF₃ group on pyridine (target) contrasts with fluorophenyl () or bromophenyl () groups, influencing electron-withdrawing effects and steric bulk .
Key Observations :
- The target’s synthesis likely requires multi-step coupling, similar to ’s reductive amination for piperazine derivatives .
- CF₃ incorporation (target and ) often demands specialized reagents like trifluoroacetylacetone .
Physicochemical and Pharmacological Properties
Table 3: Comparative Properties
Key Observations :
- The target’s higher molecular weight and logP compared to pyridazinones () suggest reduced aqueous solubility but improved membrane permeability.
- CF₃ groups (target, ) generally increase metabolic stability but may complicate formulation .
Research Findings and Contradictions
- Activity Trends : Piperazine-containing compounds (target, ) often exhibit CNS activity, but the target’s benzothiazole core may redirect specificity toward kinases or antimicrobial targets .
- Contradictions : While fluorophenyl groups () enhance receptor affinity in some contexts, the target’s CF₃-pyridine may prioritize hydrophobic interactions over hydrogen bonding .
Biological Activity
6-Methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a methoxy group, a benzothiazole core, and a trifluoromethyl-substituted pyridine, suggest promising biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Structural Overview
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Methoxy Group | Enhances lipophilicity and cellular penetration |
| Benzothiazole Core | Known for various biological activities |
| Trifluoromethyl Substituent | Increases reactivity and potential target interactions |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. The compound has been investigated against various pathogens, including Mycobacterium tuberculosis.
A study reported that derivatives of similar structures showed IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis H37Ra, indicating significant potential for development as anti-tubercular agents . Although specific data on this compound's IC90 are not yet published, its structural similarities to effective derivatives suggest it may exhibit comparable activity.
Anticancer Activity
In addition to its antimicrobial properties, the compound's benzothiazole core is associated with anticancer activities. Research on related thiazolidine derivatives has shown promising results in inhibiting glioblastoma cell viability . For instance, compounds containing thiazolidinones demonstrated potent antitumor effects by reducing cell viability in glioblastoma multiform cells.
Case Study 1: Antitubercular Activity
In a systematic evaluation of novel compounds for antitubercular activity, researchers synthesized various derivatives and tested their efficacy against Mycobacterium tuberculosis. One notable derivative exhibited an IC50 of 1.35 μM and an IC90 of 40.32 μM . While specific tests for this compound are pending, its structural characteristics suggest it may yield similar results.
Case Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxicity of related compounds on human embryonic kidney cells (HEK-293). The results indicated that the most active compounds were nontoxic to human cells, highlighting the potential for therapeutic applications with reduced side effects . This aspect is crucial for the further development of 6-methoxy derivatives in clinical settings.
The proposed mechanism of action for this compound involves modulation of specific molecular targets within cells. The trifluoromethyl group enhances interaction with biological targets due to increased lipophilicity and reactivity. This may lead to inhibition of critical pathways involved in microbial growth or cancer cell proliferation.
Q & A
Q. What are the standard synthetic routes for constructing the 1,3-benzothiazole core in this compound?
The 1,3-benzothiazole scaffold is typically synthesized via cyclocondensation of substituted hydrazines with carbonyl-containing precursors. For example, in analogous compounds, 2-hydrazino-1,3-benzothiazole derivatives react with dicarbonyl compounds (e.g., chalcones or α,β-unsaturated ketones) under reflux in ethanol to form the benzothiazole-pyrazole hybrids . Key steps include optimizing solvent polarity (e.g., ethanol vs. THF) and catalyst selection (e.g., piperidine for deprotonation) to enhance cyclization efficiency .
Q. How is the trifluoromethylpyridinyl-piperazine moiety introduced into the structure?
The trifluoromethylpyridinyl-piperazine group is often coupled via nucleophilic acyl substitution. For instance, activated carbonyl intermediates (e.g., acyl chlorides) on the azetidine ring react with piperazine derivatives bearing the trifluoromethylpyridine substituent. Reaction conditions (e.g., anhydrous THF, 0–5°C) and stoichiometric control (1.2–1.5 equivalents of piperazine) are critical to avoid side reactions like over-acylation .
Q. What spectroscopic methods are used to confirm the compound’s structural integrity?
- 1H/13C NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, trifluoromethyl triplet in 19F NMR) and confirms regiochemistry .
- IR Spectroscopy : Validates carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-F (~1250 cm⁻¹) bonds .
- Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages to verify purity (>95%) .
Advanced Research Questions
Q. How can regioselectivity challenges during azetidine-piperazine coupling be addressed?
Regioselectivity in azetidine functionalization is influenced by steric and electronic factors. Computational modeling (DFT) predicts preferential nucleophilic attack at the less hindered carbonyl position. Experimentally, using bulky bases (e.g., DIPEA) and low temperatures (−20°C) directs coupling to the desired azetidine nitrogen . Post-reaction HPLC monitoring (C18 column, acetonitrile/water gradient) identifies byproducts for iterative optimization .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
For enzyme inhibition discrepancies (e.g., AST/ALT activation vs. inhibition), correlate activity trends with substituent electronic profiles. In benzothiazole-pyrazoline analogs, electron-withdrawing groups (e.g., -CF₃) enhance inhibition, while electron-donating groups (e.g., -OCH₃) may reduce binding affinity. Dose-response assays (IC50) and molecular docking (e.g., AutoDock Vina) validate structure-activity relationships .
Q. How are computational methods integrated to resolve structural ambiguities in derivatives?
- X-ray Crystallography : Determines absolute configuration of chiral centers (e.g., azetidine ring conformation) .
- DFT Calculations : Predicts stability of tautomers (e.g., keto-enol forms in benzothiazole derivatives) and validates NMR chemical shifts .
- Molecular Docking : Screens binding poses of trifluoromethylpyridine moieties in target proteins (e.g., kinase domains) to prioritize analogs for synthesis .
Q. What purification techniques optimize yield and purity for scale-up?
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted intermediates.
- Recrystallization : Methanol/water mixtures (7:3 v/v) enhance crystalline purity (>99% by HPLC) .
- HPLC-Prep : Reverse-phase systems (C18, 0.1% TFA in acetonitrile) isolate isomers for biological testing .
Methodological Tables
Table 1: Key Reaction Conditions for Piperazine-Azetidine Coupling
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 0–5°C | |
| Solvent | Anhydrous THF | |
| Catalyst | DIPEA (2.5 eq) | |
| Reaction Time | 12–16 hrs |
Table 2: Biological Assay Parameters for Enzyme Inhibition
| Assay | Protocol | Reference |
|---|---|---|
| AST/ALT Inhibition | Human serum (MI patients), 37°C, 24h | |
| IC50 Determination | Dose range: 1 nM–100 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
